![molecular formula C14H17N3O2S B2713506 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide CAS No. 1797727-35-5](/img/structure/B2713506.png)

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is a small molecule with the chemical formula C9H11N3O2S . It belongs to the class of N-acetylarylamines , where one or more amide hydrogens are substituted by an aryl group . Unfortunately, detailed information about its specific pharmacological indications is not available.

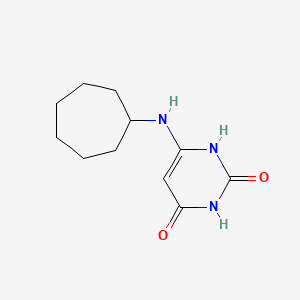

Molecular Structure Analysis

The molecular structure of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide consists of a thiazole ring fused with an azepine ring . The presence of the carbonyl group (4-oxo) and the cyclohexene moiety adds complexity to its structure. The 3D representation of the compound can be visualized for a better understanding .

Scientific Research Applications

Pharmacology and Mechanism of Action

This compound belongs to the class of organic compounds known as N-acetylarylamines . Specifically, it is an acetamide where one or more amide hydrogens are substituted by an aryl group. Although its specific pharmacological targets are not well-documented, it is essential to explore its potential interactions with cellular components. Notably, it may interact with serine/threonine-protein kinase Chk1 , a key regulator of cell cycle checkpoints and DNA damage response pathways in humans .

Synthesis and Chemical Properties

The synthesis of this compound involves complex reactions, including the formation of the thiazolo[5,4-c]azepin-2-yl ring system. Researchers have explored related structures, such as ethyl 5-aryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and diethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarboxylate . Understanding its chemical properties and reactivity is crucial for further exploration.

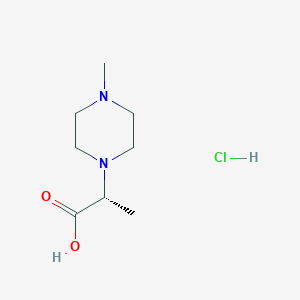

Medicinal Chemistry and Drug Development

While specific therapeutic indications remain elusive, researchers can explore the compound’s potential as a building block in medicinal chemistry. Its unique structure may serve as a scaffold for designing novel molecules with specific biological activities. For instance, piperazine-fused triazoles based on related platforms have been investigated .

Mechanism of Action

Target of Action

The primary target of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is the Serine/threonine-protein kinase Chk1 in humans . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage .

Mode of Action

This interaction could lead to changes in the cell cycle regulation, DNA repair mechanisms, and cell survival pathways .

Biochemical Pathways

The biochemical pathways affected by N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide are likely related to cell cycle regulation and DNA repair, given its target . .

properties

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-12(9-5-2-1-3-6-9)17-14-16-10-7-4-8-15-13(19)11(10)20-14/h1-2,9H,3-8H2,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOYTSVTVXWPRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide](/img/structure/B2713425.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2713426.png)

![2-(4-Ethoxyanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide](/img/structure/B2713429.png)

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)

![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)

![[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B2713432.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2713434.png)

![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)

![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2713443.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2713444.png)

![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)